N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, a tetraazole ring, and a cyclohexanecarboxamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the tetrahydropyran ring is alkylated with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetraazole Ring: The tetraazole ring is synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile compound under thermal or microwave conditions.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate product with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetraazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl group could engage in π-π interactions, while the tetraazole ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. The presence of both a tetrahydropyran ring and a tetraazole ring in the same molecule is relatively rare, offering distinct opportunities for chemical and biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H29N5O3 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N5O3/c1-28-18-7-5-17(6-8-18)20(11-13-29-14-12-20)15-22-19(27)21(9-3-2-4-10-21)26-16-23-24-25-26/h5-8,16H,2-4,9-15H2,1H3,(H,22,27) |
InChI Key |
NWPWAJROVOKHDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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